DPP-IV Inhibition: Trp-Leu (IC50 43.6 μM) Is ≥20-Fold More Potent Than Reverse-Sequence Leu-Trp
Trp-Leu is one of only three dipeptides (alongside Trp-Arg and Trp-Lys) among 27 Trp-containing dipeptides tested to achieve a DPP-IV IC50 below 45 μM [1]. The reverse-sequence peptide Leu-Trp is approximately 20-fold less potent than Trp-Leu, and most other reverse-sequence Trp dipeptides exhibit no DPP-IV inhibition whatsoever [1]. Trp-Asp was the only N-terminal Trp dipeptide found to lack DPP-IV inhibitory activity entirely, underscoring the structural stringency of the Trp-Leu sequence [1]. A subsequent review compendium confirmed the Trp-Leu DPP-IV IC50 at 43.6 μM [2].
| Evidence Dimension | DPP-IV half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | Trp-Leu: IC50 = 43.6 μM (also reported as <45 μM) |
| Comparator Or Baseline | Leu-Trp: ~20-fold less potent (estimated IC50 approximately 870 μM); most other reverse-sequence Trp dipeptides: no inhibition |
| Quantified Difference | ≥20-fold greater potency for Trp-Leu vs Leu-Trp; reverse peptides generally inactive |
| Conditions | In vitro DPP-IV enzyme inhibition assay screening 27 Trp-containing dipeptides; Lineweaver–Burk kinetic analysis |
Why This Matters
Procurement of Leu-Trp as an assumed bioequivalent for Trp-Leu in DPP-IV studies would yield negligible inhibition, making Trp-Leu the mandatory choice for any incretin-related research application.
- [1] Nongonierma AB, Fitzgerald RJ. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. Food Funct. 2013;4(12):1843-1849. doi:10.1039/c3fo60262a View Source
- [2] Jao CL, Hung CC, Tung YS, Lin PY, Chen MC, Hsu KC. The development of bioactive peptides from dietary proteins as a dipeptidyl peptidase IV inhibitor for the management of type 2 diabetes. Biomedicine (Taipei). 2015;5(3):14. doi:10.7603/s40681-015-0014-9 View Source
